2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid
Description
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid is a heterocyclic compound featuring a fused pyrazolo[1,5-d][1,2,4]triazine core with a ketone group at position 4 and an acetic acid substituent at position 5 (Figure 1). This structure combines the electron-rich pyrazole and triazine rings, which are known for diverse reactivity and biological activity. The acetic acid moiety enhances polarity, making the compound suitable for applications requiring aqueous solubility or further functionalization via carboxylate chemistry .
The compound is synthesized through multi-step reactions involving cyclization of pyrazole precursors followed by introduction of the acetic acid group. For example, ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate (CAS 1401319-34-3), an ester derivative, serves as a precursor that can be hydrolyzed to yield the target compound .
Properties
IUPAC Name |
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-6(13)3-10-7(14)5-1-2-8-11(5)4-9-10/h1-2,4H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSKZFXENCATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N(N=CN2N=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-oxo-4H-pyrazolo[1,5-d][1,2,4]triazin-5-ylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The triazinone ring (4-oxo group) and acetic acid moiety make the compound susceptible to hydrolytic cleavage under acidic or basic conditions:
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Acid-Catalyzed Hydrolysis : The triazinone ring may undergo ring-opening in concentrated HCl, yielding pyrazole and triazine derivatives.
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Base-Mediated Hydrolysis : The acetic acid group can form carboxylate salts (e.g., sodium or potassium salts) in alkaline media, enhancing solubility .
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Pyrazole derivatives + CO₂ | |
| Basic hydrolysis | NaOH (1M), RT | Carboxylate salt |
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters .
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Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) produces amides .
Example Reaction :
\text{2 4 oxo triazin yl}aceticacid}+\text{R OH}\xrightarrow{\text{H}^+}\text{2 4 oxo triazin yl}acetateester}+\text{H}_2\text{O}
Decarboxylation
Thermal decarboxylation (150–200°C) eliminates CO₂, forming a deacetylated pyrazolo-triazin derivative :
Coordination Chemistry
The compound’s oxygen and nitrogen atoms enable metal coordination:
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Metal Complexation : Forms complexes with transition metals (e.g., Ru(II), Fe(III)) via the triazine N-atoms and carboxylate group .
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Applications : Such complexes are studied for catalytic or medicinal properties .
Table 2: Documented Metal Complexes
| Metal Ion | Ligand Binding Sites | Application | Reference |
|---|---|---|---|
| Ru(II) | Triazine N, carboxylate O | Catalysis | |
| Fe(III) | Carboxylate O | Biomedical |
Nucleophilic Substitution
The electron-deficient triazine ring undergoes nucleophilic attack:
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At C-7 Position : Substitution with amines, thiols, or alkoxides at elevated temperatures .
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Example : Reaction with hydrazine forms hydrazino-pyrazolo-triazin derivatives .
Cycloaddition Reactions
The triazine moiety participates in [4+2] cycloadditions with dienophiles (e.g., alkenes, alkynes), forming fused heterocycles .
Oxidation and Reduction
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Oxidation : The pyrazole ring resists oxidation, but the acetic acid side chain may oxidize to peroxides under strong oxidizers .
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the triazine ring to a dihydrotriazine .
Salt Formation
The carboxylic acid forms salts with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., triethylamine) .
Critical Analysis of Reactivity
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Triazine Ring : Governs electrophilic substitution and cycloaddition due to electron deficiency.
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Acetic Acid Group : Dictates solubility, esterification, and metal coordination.
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Thermal Stability : Decomposes above 234°C, limiting high-temperature applications .
| Reaction Type | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH/H⁺ | Methyl ester | 75–85 | |
| Amidation | EDC, NH₃ | Acetamide | 60–70 | |
| Decarboxylation | Heat (200°C) | Pyrazolo-triazin | 90 |
Scientific Research Applications
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic Acid
Key Reactivity Differences :
- The acetic acid group in the target compound enables salt formation (e.g., with Na⁺/K⁺) or conjugation to biomolecules, whereas ester derivatives are more lipophilic and suited for prodrug strategies .
- Amide derivatives (e.g., ) exhibit enhanced stability and bioavailability compared to the free acid due to reduced polarity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Properties
Biological Activity
2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid (CAS Number: 84384-71-4) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H6N4O3
- Molecular Weight: 194.15 g/mol
- IUPAC Name: 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This binding can modulate various signaling pathways involved in cell proliferation and apoptosis. Notably:
- Caspase Activation: The compound has been shown to activate caspases (caspase 3/7 and caspase 9), which are crucial for the apoptotic process in cancer cells.
- NF-kB Inhibition: It inhibits the NF-kB pathway, leading to reduced expression of anti-apoptotic factors and promoting apoptosis.
- Autophagy Induction: Increased formation of autophagosomes and expression of beclin-1 have been observed, indicating a role in autophagy modulation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast) | <10 | Inhibition of NF-kB and promotion of p53 activity |
| A549 (Lung Cancer) | <20 | Modulation of cell cycle arrest |
The compound's effectiveness was compared to cisplatin, a well-known chemotherapeutic agent, where it demonstrated superior cytotoxicity in certain cases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various microbial strains. The antimicrobial activity was evaluated using standard disk diffusion methods against Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The results indicate that while the compound exhibits moderate antimicrobial activity, it is particularly effective against Staphylococcus aureus.
Case Studies
A notable study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls. Specifically:
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Study on MCF-7 Cells:
- Treatment with 10 µM resulted in a significant increase in apoptotic cells as measured by flow cytometry.
- The expression levels of pro-apoptotic proteins like Bax increased while anti-apoptotic Bcl-2 levels decreased.
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Study on MDA-MB-231 Cells:
- The compound induced G0/G1 phase arrest in a dose-dependent manner.
- Enhanced ROS production was noted alongside reduced mitochondrial membrane potential.
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting breast cancer cells .
Q & A
Basic: What synthetic routes are established for 2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid, and how are intermediates characterized?
A common approach involves cyclization reactions using aminopyrazole precursors. For example, reacting 5-aminopyrazoles with ethoxycarbonyl isocyanate/thiocyanate forms intermediates like N-ethoxycarbonyl-N’-(pyrazol-3-yl) ureas, which undergo intramolecular cyclization with sodium ethoxide to yield pyrazolo-triazinone derivatives . Characterization typically employs elemental analysis to confirm stoichiometry and IR spectrophotometry to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo group) . Thin-layer chromatography (TLC) is used to confirm purity and individuality .
Advanced: How can reaction conditions be optimized to improve yields of pyrazolo-triazin-acetic acid derivatives?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioacetic acid syntheses .
- Temperature : Heating intermediates (e.g., 5-(hydroxy(phenyl)methyl)-4-R-triazol-3-thiones) with chloroacetic acid at 80–100°C improves reaction rates .
- Catalysts : Sodium ethoxide facilitates cyclization by deprotonating intermediates, as seen in pyrazolo[1,5-a][1,3,5]triazinone syntheses (yields up to 85% with ethoxycarbonyl isothiocyanate) .
- Molar ratios : Equimolar amounts of chloroacetic acid and triazole-thiones minimize byproducts .
Basic: What analytical techniques are critical for confirming structure and purity?
- Elemental analysis : Validates molecular formula (e.g., C, H, N content) .
- IR spectroscopy : Detects key functional groups (e.g., 4-oxo, acetic acid moieties) .
- Chromatography : TLC or HPLC ensures purity (>95% by area normalization) .
- X-ray crystallography : Resolves complex stereochemistry, as demonstrated for pyrazolo[4,3-c]benzothiazin derivatives .
Advanced: How to resolve contradictions in physicochemical data (e.g., solubility) across studies?
Discrepancies often arise from salt formation (e.g., sodium vs. potassium salts of thioacetic acids exhibit differing solubility in ethanol/water mixtures) . To address this:
- Standardize measurement conditions (pH, temperature).
- Compare polymorphic forms via differential scanning calorimetry (DSC).
- Use high-throughput solubility screens with controlled ionic strength buffers.
Basic: What key physicochemical properties influence experimental handling?
- Solubility : Limited aqueous solubility (common in triazole derivatives) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Store as a powder at room temperature; avoid prolonged exposure to moisture (hygroscopicity noted in related compounds) .
- Melting points : Typically >200°C (decomposition observed in thioacetic acid salts) .
Advanced: How do structural modifications impact reactivity and pharmacological potential?
- 4-Oxo group : Critical for hydrogen bonding with target enzymes (e.g., COX-2 inhibition in triazole derivatives) .
- Thioether linkages : Enhance metabolic stability but may reduce solubility .
- Substituents at R positions : Electron-withdrawing groups (e.g., -Cl) improve electrophilic reactivity in cyclization steps .
Basic: What experimental design considerations are essential for SAR studies?
- Randomized block designs : Control batch variability in synthesis (e.g., split-plot designs for multi-step reactions) .
- Replication : Synthesize derivatives in triplicate to assess reproducibility .
- Negative controls : Include unsubstituted pyrazolo-triazin analogs to isolate substituent effects.
Advanced: What methodologies assess stability under varying pH and temperature?
- Accelerated stability studies : Incubate compounds at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH-rate profiling : Evaluate hydrolysis kinetics in buffers (pH 1–13) to identify labile bonds (e.g., acetic acid ester cleavage) .
- Spectroscopic monitoring : Track carbonyl group stability using FTIR or UV-Vis (λ~260 nm for pyrazolo-triazin absorption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
